molecular formula C28H27N3O4S2 B2664347 10-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one CAS No. 700860-22-6

10-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one

Cat. No.: B2664347
CAS No.: 700860-22-6
M. Wt: 533.66
InChI Key: DTCFQWAGERMGOP-UHFFFAOYSA-N
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Description

The compound 10-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one is a complex organic molecule that features a unique combination of structural elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one involves multiple steps, starting with the preparation of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline intermediate. This intermediate can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a phenylethylamine derivative with an aldehyde in the presence of an acid catalyst .

The next step involves the formation of the thia-diazatricyclo structure, which can be achieved through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

10-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

10-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one: has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets and modulate their activity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Shares the tetrahydroisoquinoline moiety but lacks the thia-diazatricycl

Properties

IUPAC Name

10-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O4S2/c1-34-21-13-17-11-12-30(15-18(17)14-22(21)35-2)24(32)16-36-28-29-26-25(20-9-6-10-23(20)37-26)27(33)31(28)19-7-4-3-5-8-19/h3-5,7-8,13-14H,6,9-12,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCFQWAGERMGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CSC3=NC4=C(C5=C(S4)CCC5)C(=O)N3C6=CC=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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